molecular formula C18H21ClN4O B11011612 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B11011612
M. Wt: 344.8 g/mol
InChI Key: QIYKVMMUABWRSO-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a piperazine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety into the compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to these receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one apart is its unique combination of a piperazine ring and a chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H21ClN4O

Molecular Weight

344.8 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C18H21ClN4O/c19-15-4-2-5-16(12-15)22-9-7-21(8-10-22)13-23-18(24)11-14-3-1-6-17(14)20-23/h2,4-5,11-12H,1,3,6-10,13H2

InChI Key

QIYKVMMUABWRSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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